Gal-alpha1,3-GalNAc

Description

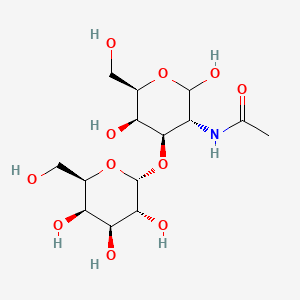

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQPEDMEOBLSQB-HJZACBRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymology of Galα1,3galnac

Glycosyltransferase Families Involved in Alpha-Linkage Formation

The synthesis of glycosidic bonds is catalyzed by a large and diverse group of enzymes known as glycosyltransferases (GTs). These enzymes are categorized into families based on amino acid sequence similarity. The formation of α1,3-galactosidic linkages is primarily associated with enzymes belonging to the Glycosyltransferase Family 6 (GT6) in mammals. nih.gov This family includes well-characterized enzymes such as α1,3-galactosyltransferase (α1,3GT), which synthesizes the α-Gal epitope (Galα1,3Galβ1,4GlcNAc-R), and the blood group B galactosyltransferase. nih.govnih.govnih.gov

While the GT6 family is prominent in mammals, other families, such as the GT8 family found in organisms like Schizosaccharomyces pombe, are also capable of creating α1,3-galactosyl linkages, although they may act on different acceptor substrates. nih.gov The enzymes within these families exhibit a high degree of specificity that dictates the precise structure of the resulting glycan.

While the GT6 family is known to catalyze α1,3-galactose linkages, a specific enzyme dedicated to the synthesis of the Galα1,3GalNAc structure is not as extensively characterized as the α1,3-galactosyltransferase (α1,3GT) responsible for the common α-Gal epitope. The α1,3GT enzyme has been studied in detail and is known to be a type II membrane protein, typically around 370 amino acids in length, that resides in the Golgi apparatus. nih.gov

Studies on α1,3GT from various species, including bovine, have demonstrated its high specificity for acceptor substrates terminating in the sequence Galβ1-4GlcNAc. nih.gov Research on a purified α1,3-galactosyltransferase from calf thymus confirmed that the enzyme is highly active with glycoproteins and glycolipids that have a terminal Galβ1-4GlcNAcβ1- unit. nih.gov This high degree of specificity for the penultimate sugar residue means that its activity on a terminal GalNAc acceptor to form the Galα1,3GalNAc structure is not its primary or well-documented function. Therefore, the specific galactosyltransferase that efficiently catalyzes this particular bond remains an area of ongoing investigation.

Glycosyltransferases catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule. The mechanism ensures the formation of a glycosidic bond with a specific anomeric configuration (α or β). The enzymes in the α1,3-galactosyltransferase family are known to be highly specific for both their donor and acceptor substrates.

The synthesis of Galα1,3GalNAc requires an activated form of galactose to serve as the donor molecule. For virtually all galactosyltransferases in the GT6 family, the required donor substrate is Uridine diphosphate (B83284) galactose (UDP-Gal) . nih.gov UDP-Gal provides the necessary energy for the formation of the glycosidic bond and ensures the correct transfer of the galactose moiety to the acceptor substrate.

The acceptor specificity is a defining characteristic of a glycosyltransferase. For the synthesis of Galα1,3GalNAc, the acceptor substrate is a glycan chain terminating with an N-acetylgalactosamine (GalNAc) residue. While the well-studied α1,3GT shows stringent specificity for Galβ1-4GlcNAc acceptors, the existence of a related enzyme with a preference for GalNAc acceptors is necessary for the formation of the Galα1,3GalNAc structure. nih.gov Studies have shown that modifications to the acceptor structure, such as the presence of other sugars or linkages, can significantly block the catalytic activity of these enzymes, underscoring their precise structural requirements. nih.gov

| Property | Description |

| Enzyme Family | Glycosyltransferase Family 6 (GT6) |

| Representative Enzyme | α1,3-galactosyltransferase (α1,3GT) |

| Donor Substrate | UDP-Galactose (UDP-Gal) |

| Known Acceptor Substrate | Glycans terminating in Galβ1-4GlcNAc-R |

| Linkage Formed | α1,3-Glycosidic Bond |

| Subcellular Localization | Golgi Apparatus |

Specificity and Reaction Mechanisms of Relevant Glycosyltransferases

Subcellular Localization of Galα1,3GalNAc Biosynthesis

The biosynthesis of complex glycan structures, including O-linked glycans that often feature GalNAc, is a highly organized process that occurs within the secretory pathway of the cell.

The synthesis of Galα1,3GalNAc, as part of an O-glycan, takes place in the Golgi apparatus . sigmaaldrich.commdpi.com O-glycosylation is a post-translational modification that begins with the attachment of a single GalNAc residue to a serine or threonine amino acid on a protein. sigmaaldrich.comnih.gov This initial step and all subsequent elongation and termination steps occur as the glycoprotein (B1211001) transits through the cisternae of the Golgi complex (from the cis-Golgi network to the trans-Golgi network). mdpi.com

Regulatory Mechanisms of Galα1,3GalNAc Synthesis

The biosynthesis of the disaccharide Galα1,3GalNAc, the defining structure of the Forssman antigen, is a tightly controlled process. The key enzyme responsible for its creation is Forssman glycolipid synthetase (FS), also known as globoside (B1172493) alpha-1,3-N-acetylgalactosaminyltransferase 1. This enzyme is encoded by the GBGT1 gene. nih.govgenecards.org Forssman synthetase catalyzes the final step in the synthesis of the Forssman antigen by transferring an N-acetylgalactosamine (GalNAc) residue to a globoside acceptor. nih.gov The regulation of this synthesis is multifaceted, involving control at the transcriptional, and post-translational levels, which dictates the expression and activity of the GBGT1 enzyme.

Transcriptional and Translational Control of Relevant Glycosyltransferases

The expression of the GBGT1 gene, which codes for Forssman synthetase, is primarily regulated at the transcriptional level through epigenetic mechanisms. nih.gov While messenger RNA (mRNA) for the human FS enzyme has been detected in various tissues, the functional protein is often absent, indicating complex regulatory controls. nih.gov

Transcriptional Control

A primary mechanism governing GBGT1 gene expression is DNA methylation. nih.gov Research in ovarian cancer cells has demonstrated that the GBGT1 gene can be epigenetically silenced through the hypermethylation of its promoter region. This process involves the addition of methyl groups to the DNA, which inhibits gene transcription. nih.govnih.gov

Key findings include:

An inverse correlation exists between the level of DNA methylation in the GBGT1 promoter and the expression of its mRNA and protein. nih.gov

In cell lines with low GBGT1 expression, treatment with the demethylating agent 5-aza-2'-deoxycytidine successfully restored both mRNA and protein expression. This confirmed that DNA methylation is a direct regulator of the gene's transcription. nih.gov

Analysis of primary ovarian cancer tissue samples also confirmed this inverse relationship between methylation and gene expression, validating the cell line-based findings. nih.gov

These findings suggest that DNA methylation plays a crucial role in controlling the tissue-specific expression of the Forssman antigen and its differential expression in disease states. nih.gov

Table 1: Transcriptional Regulation of the GBGT1 Gene

| Regulatory Mechanism | Effect on GBGT1 | Key Findings | Reference |

|---|---|---|---|

| DNA Methylation (Promoter Hypermethylation) | Transcriptional Silencing (Gene expression is turned off) | An inverse correlation was found between promoter methylation and GBGT1 mRNA/protein levels in ovarian cancer cells. | nih.gov |

| Chemical Demethylation (e.g., 5-aza-2'-deoxycytidine) | Gene Reactivation (Gene expression is turned on) | Treatment restored GBGT1 mRNA and protein expression in silenced cell lines. | nih.gov |

Translational Control

Currently, specific research detailing the translational control mechanisms for the Forssman synthetase (GBGT1) mRNA is limited. Translational control refers to the regulation of protein synthesis from its mRNA template, influencing how much protein is made. While it is a critical layer of gene expression regulation for many proteins, its specific role in the synthesis of Forssman synthetase has not been extensively characterized in the available literature. nih.govelifesciences.org

Post-Translational Modification and Enzyme Activity Regulation

Following transcription and translation, the Forssman synthetase enzyme is subject to further regulation through post-translational modifications and inherent limitations on its catalytic activity, particularly in humans.

Post-Translational Modification

Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can impact its folding, stability, and function. thermofisher.comnih.gov For the GBGT1 protein, glycosylation—the attachment of sugar moieties—has been identified as a potential PTM. Specifically, N-linked glycosylation at the asparagine residue at position 108 (Asn108) is a documented modification. genecards.org This type of modification is crucial for the proper folding, conformation, and stability of many enzymes located in the Golgi apparatus, where Forssman antigen synthesis occurs. thermofisher.comwikipedia.org

Enzyme Activity Regulation

A significant aspect of Galα1,3GalNAc synthesis regulation, especially concerning its general absence in humans, is the enzymatic inactivity of the human Forssman synthetase. nih.govresearchgate.net Although the GBGT1 gene is transcribed in human tissues, the resulting protein is typically non-functional due to specific, naturally occurring mutations. nih.gov

Key findings on enzyme activity regulation include:

Inactivating Missense Mutations: The human GBGT1 gene commonly contains two inactivating missense mutations: c.688G>A (resulting in a Glycine (B1666218) to Serine substitution at amino acid position 230, p.Gly230Ser) and c.887A>G (resulting in a Glutamine to Arginine substitution at position 296, p.Gln296Arg). These mutations render the enzyme catalytically inactive. researchgate.net

Critical Amino Acid Residues: The glycine residue at position 230 and the glutamine at 296 are conserved among species that do express the Forssman antigen, highlighting their importance for the enzyme's function. In vitro studies have shown that reverting these two mutations back to the active form fully restores the synthetase activity. researchgate.net

Substrate Binding: A rare, functional human variant of the enzyme possesses a c.887G>A polymorphism, which results in an Arginine to Glutamine change (p.Arg296Gln). This single amino acid substitution allows the enzyme to properly bind its sugar donor (UDP-GalNAc) and catalyze the formation of the Galα1,3GalNAc linkage, leading to Forssman antigen expression in these rare individuals. nih.gov This underscores how a single amino acid can act as a switch for enzyme activity.

This genetic inactivation serves as the primary regulatory mechanism preventing the synthesis of the Forssman antigen in most of the human population. nih.govresearchgate.net

Table 2: Regulation of Forssman Synthetase (GBGT1) Activity

| Regulatory Factor | Description | Effect on Enzyme Activity | Reference |

|---|---|---|---|

| Post-Translational Modification (Glycosylation) | N-linked glycosylation at residue Asn108. | Presumed to be important for proper protein folding and stability, which is necessary for activity. | genecards.org |

| Inactivating Mutation (p.Gln296Arg) | A common polymorphism in the human GBGT1 gene. | Abolishes enzyme function, preventing synthesis of the Forssman antigen. | researchgate.net |

| Activating Polymorphism (p.Arg296Gln) | A rare polymorphism found in FORS1-positive individuals. | Restores enzyme function by allowing binding to the UDP-sugar donor. | nih.gov |

Structural Characterization and Analytical Methodologies for Galα1,3galnac Containing Glycans

Advanced Spectroscopic Techniques for Glycan Structure Elucidation

Spectroscopic methods provide high-resolution data for determining the intricate structures of glycans. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

NMR spectroscopy offers unparalleled precision in determining the connectivity and stereochemistry of glycosidic linkages within glycans. By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR), specific linkages can be identified. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for complete structure elucidation ifremer.fracs.org.

For the Galα1,3GalNAc linkage, NMR analysis focuses on identifying characteristic signals that confirm the α-anomeric configuration of the galactose residue and its attachment at the C-3 position of the N-acetylgalactosamine moiety. The anomeric proton (H-1) of a galactose residue typically resonates in the ¹H NMR spectrum between approximately 4.5 and 5.0 ppm for α-linkages, with specific values varying based on the surrounding sugar residues and linkages ifremer.frresearchgate.netuu.nl. Similarly, the anomeric carbon (C-1) of galactose in an α-linkage is usually observed around 95-100 ppm in the ¹³C NMR spectrum researchgate.net.

Crucially, HMBC experiments are vital for confirming the specific linkage. A correlation observed between the anomeric proton (H-1) of the galactose residue and the C-3 carbon of the N-acetylgalactosamine residue provides definitive evidence for the α1→3 linkage ifremer.fr. While direct NMR data specifically for the isolated Galα1,3GalNAc disaccharide is not universally cited in the initial search results, the principles applied to similar α-linked glycans are directly transferable. For instance, studies on related linkages, such as GalNAc-α-1,3-GlcNAc, report specific anomeric proton resonances for the α-linked GalNAc at around 5.49 ppm ifremer.fr, and for an α1→3-linked GalNAc residue at approximately 5.086 ppm researchgate.net. These examples highlight the methodology used to pinpoint such linkages.

Table 3.1.1: Key NMR Parameters for Galα1,3GalNAc Linkage Confirmation

| Spectroscopic Technique | Nucleus | Moiety/Position | Characteristic Signal/Correlation | Significance for Galα1,3GalNAc | Reference(s) |

| ¹H NMR | ¹H | Galactose H-1 | ~4.5-5.0 ppm (α-anomer) | Confirms α-anomeric configuration of Galactose | ifremer.frresearchgate.netuu.nl |

| ¹³C NMR | ¹³C | Galactose C-1 | ~95-100 ppm (α-anomer) | Confirms α-anomeric configuration of Galactose | researchgate.net |

| ¹³C NMR | ¹³C | GalNAc C-3 | ~75-85 ppm (linked C3) | Indicates linkage at C-3 of GalNAc | General principles |

| 2D NMR (HMBC) | ¹H-¹³C | Gal H-1 → GalNAc C-3 | Cross-peak correlation | Confirms α1→3 linkage between Galactose and GalNAc | ifremer.fr |

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for determining the molecular weight and sequence of glycans, including the identification of specific linkages. Glycans are typically analyzed after derivatization or labeling (e.g., with fluorescent tags) to enhance ionization and detection acs.org.

In MS/MS analysis, glycans are fragmented, yielding characteristic ions that reveal their constituent monosaccharides and glycosidic linkages. For glycans containing the Galα1,3GalNAc motif, specific fragmentation patterns can be observed. For example, the cleavage of the α1→3 linkage between galactose and N-acetylgalactosamine would result in fragment ions corresponding to these monosaccharides or their derivatives. The mass-to-charge ratio (m/z) of these fragments, along with their relative abundance, helps in reconstructing the glycan sequence.

Common fragmentation pathways for glycans include the loss of monosaccharide units or the cleavage of glycosidic bonds, leading to characteristic product ions (e.g., Y-ions, B-ions, C-ions, Z-ions) that retain either the reducing or non-reducing end of the cleaved fragment. Identifying fragments that specifically arise from the Galα1,3GalNAc disaccharide unit, such as the loss of galactose or GalNAc from a larger glycan, or internal fragments representing the disaccharide itself, is key to its identification. While specific diagnostic ions for the Galα1,3GalNAc linkage are not detailed in the provided snippets, the general approach involves analyzing fragmentation spectra for masses corresponding to Gal and GalNAc units and their linkages.

Table 3.1.2: Mass Spectrometry (MS/MS) Principles for Galα1,3GalNAc Identification

| Technique | Method | Fragmentation Pattern/Ion Type | Significance for Galα1,3GalNAc | Reference(s) |

| MS/MS | CID/HCD | Y-ions, B-ions, C-ions, Z-ions | Fragments revealing Gal and GalNAc units and their linkages | acs.org |

| MS/MS | CID/HCD | Loss of Gal or GalNAc | Indicates presence of these monosaccharides in sequence | General principles |

| MS/MS | CID/HCD | Internal fragments | Can represent the Galα1,3GalNAc disaccharide unit | General principles |

Chromatographic and Electrophoretic Approaches for Glycan Isolation and Analysis

Chromatographic and electrophoretic techniques are crucial for separating complex mixtures of glycans, isolating specific structures containing the Galα1,3GalNAc motif, and quantifying them.

HPLC is widely used for the separation and analysis of glycans, often after labeling with a detectable tag (e.g., fluorescent labels like APTS) to enhance sensitivity and enable detection by UV or fluorescence detectors acs.org. Different modes of HPLC, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography, are employed depending on the properties of the glycans.

HILIC is particularly effective for separating neutral and acidic glycans based on their polarity. Glycans containing the Galα1,3GalNAc motif would exhibit specific retention times on HILIC columns, which can be used for identification and quantification when compared to standards. Ion-exchange chromatography is useful for separating glycans based on their charge, which is influenced by acidic sugars like sialic acid or sulfate (B86663) groups.

While specific retention times for the Galα1,3GalNAc disaccharide are not provided in the search results, the general principles of HPLC separation of glycans are well-established. The ability to resolve complex mixtures of O-glycans, which frequently contain Galα1,3GalNAc structures, highlights the utility of HPLC in glycan analysis nih.gov. Preparative HPLC can also be used to isolate sufficient quantities of specific glycans for further structural characterization by NMR or MS nih.govnih.gov.

Table 3.2.1: HPLC Techniques for Glycan Analysis

| HPLC Mode | Separation Basis | Application to Galα1,3GalNAc Glycans | Reference(s) |

| HILIC | Polarity | Separation based on polarity; specific retention times for identification | acs.orgnih.govnih.gov |

| Ion-Exchange | Charge | Separation of charged glycans (e.g., sialylated, sulfated) | nih.gov |

| Reverse Phase | Hydrophobicity | Separation of reduced oligosaccharides | nih.gov |

| Preparative HPLC | Various modes | Isolation of glycans for further analysis | nih.govnih.gov |

Capillary Electrophoresis (CE) offers high separation efficiency and sensitivity, particularly when coupled with laser-induced fluorescence (CE-LIF) detection. Glycans are often derivatized with fluorescent labels to enable sensitive detection acs.org. The high electric fields applied in CE result in rapid separations, although reproducibility can be a challenge due to variations in electroosmotic flow acs.org.

CE is effective for separating glycans based on their charge-to-size ratio. Modifications such as derivatization with charged tags or the presence of charged monosaccharides (e.g., sialic acid) influence the migration times. For glycans containing the Galα1,3GalNAc motif, their specific charge and size will dictate their electrophoretic mobility. While specific migration times for Galα1,3GalNAc are not detailed in the provided snippets, CE is a valuable tool for analyzing the complex mixtures of O-glycans where this motif is found nih.gov. CE can also be coupled with mass spectrometry (CE-MS) for enhanced structural information acs.org.

Table 3.2.2: Capillary Electrophoresis (CE) Techniques for Glycan Analysis

| CE Mode | Detection Method | Separation Basis | Application to Galα1,3GalNAc Glycans | Reference(s) |

| CE-LIF | Fluorescence | Charge-to-size ratio | Separation of labeled glycans; identification by migration time | acs.org |

| CE-MS | Mass Spectrometry | Charge-to-size ratio | Provides both separation and mass information | acs.org |

| Derivatization | N/A | Enhances detection/separation | Facilitates analysis of non-chromophoric glycans | acs.org |

Lectin-Based Probes and Affinity Tools for Galα1,3GalNAc Recognition

Lectins are proteins that specifically bind to carbohydrate structures, making them powerful tools for identifying and isolating glycans with particular epitopes. The Galα1,3GalNAc epitope is recognized by certain lectins, allowing for its targeted detection and purification.

Lectins such as those from Griffonia simplicifolia (e.g., GS I, GS II) are known to bind to various galactose and N-acetylgalactosamine structures, with specificities that can include the Galα1,3GalNAc motif nih.govnih.gov. Peanut agglutinin (PNA), for instance, binds to unsubstituted core 1 (Galβ1-3GalNAc) nih.govnih.gov, though this is a β-linkage. For the α-linkage, specific lectins would be required.

Affinity chromatography using immobilized lectins is a common method to isolate glycans of interest from complex biological samples nih.gov. By passing a sample containing glycans over a column packed with a lectin specific for Galα1,3GalNAc, glycans bearing this epitope will bind, while others will pass through. The bound glycans can then be eluted under specific conditions (e.g., using a competing sugar or a change in pH) and further analyzed. Lectin microarrays also offer a high-throughput approach for identifying glycan profiles and differences between samples based on specific epitope recognition acs.org.

Table 3.3: Lectin-Based Tools for Galα1,3GalNAc Recognition

| Tool Type | Specificity Example(s) for Galα1,3GalNAc | Application | Reference(s) |

| Lectins | Griffonia simplicifolia lectins (potential) | Specific binding to Galα1,3GalNAc epitope | nih.govnih.gov |

| Affinity Chromatography | Immobilized specific lectins | Isolation and purification of Galα1,3GalNAc-containing glycans | nih.gov |

| Lectin Microarrays | Immobilized specific lectins | High-throughput identification of glycan epitopes | acs.org |

Application of Specific Lectins in Glycan Detection

Lectins, carbohydrate-binding proteins of non-immune origin, serve as invaluable tools for the detection and characterization of glycans due to their specific affinity for particular carbohydrate structures. Their application in identifying motifs such as Galα1,3GalNAc is crucial for understanding glycan heterogeneity in biological samples. Several lectins have demonstrated specificity for or recognition of structures related to or including the Galα1,3GalNAc motif.

The Mouse Ovarian Cancer Associated Lectin (MOA) has been identified as a lectin that recognizes the Galα1,3GalNAc structure, as indicated by glycan array analyses nih.govbiorxiv.orgresearchgate.netacs.org. This recognition highlights MOA's potential utility in studies aimed at identifying and quantifying glycans containing this specific linkage. Another lectin, Vicia villosa lectin (VVL), has also been reported to bind to Galα1-3GalNAc researchgate.net. In contrast, while Griffonia simplicifolia-I lectin (GS-I) is known for its affinity to terminal α-Gal/GalNAc residues pnas.orgresearchgate.net, it has been noted as a poor reagent for detecting the specific Galα1→3GalNAcα1→Ser/Thr (Tα) structure, suggesting a more nuanced specificity profile for different α-linked GalNAc structures oup.com.

The application of these lectins typically involves techniques such as glycan microarrays, where their binding patterns reveal specificities towards immobilized glycans nih.govbiorxiv.orgresearchgate.netacs.org. They are also employed in histochemical staining to localize glycans within tissue sections, providing spatial information about their distribution researchgate.net.

| Lectin Name | Primary Specificity for Galα1,3GalNAc | Notes/Application | References |

| MOA (Mouse Ovarian Cancer Associated Lectin) | Recognizes Galα1,3GalNAc | Identified through glycan array analyses for its binding to this motif. | nih.govbiorxiv.orgresearchgate.netacs.org |

| VVL (Vicia villosa lectin) | Binds Galα1-3GalNAc | Reported to bind to this specific structure. | researchgate.net |

| GS-I (Griffonia simplicifolia-I) | Poorly recognizes Galα1→3GalNAc | While generally specific for α-Gal/GalNAc, it shows limited affinity for the specific Galα1→3GalNAc structure. | oup.com |

Immunochemical Methods for Detecting Galα1,3GalNAc Motifs

Immunochemical methods, primarily relying on the specific binding properties of antibodies, offer a sensitive and versatile approach for detecting and quantifying specific glycan structures, including the Galα1,3GalNAc motif. These methods leverage the high specificity and affinity that antibodies can exhibit towards particular epitopes. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Western blotting, and immunohistochemistry are commonly employed to detect Galα1,3GalNAc-containing glycans in various biological contexts researchgate.netnih.gov. The development of antibodies that precisely target this motif is therefore a cornerstone of its detection and characterization.

Development of Polyclonal and Monoclonal Antibodies for Specific Recognition

The generation of antibodies with specificity for the Galα1,3GalNAc motif is critical for its immunochemical detection. Both polyclonal and monoclonal antibody development strategies are utilized, each offering distinct advantages.

Polyclonal Antibodies: The development of polyclonal antibodies typically involves the immunization of a host animal (e.g., rabbits, sheep, chickens) with an antigen that includes or mimics the Galα1,3GalNAc epitope prosci-services.comsinobiological.com. This process elicits an immune response where various B cell clones produce a heterogeneous mixture of antibodies recognizing multiple epitopes on the antigen. Studies have demonstrated the induction of IgG responses against Galα1-3GalNAc glycan epitopes through vaccination, followed by affinity purification of these specific antibodies nih.gov. Polyclonal antibodies are generally produced more rapidly and cost-effectively than monoclonal antibodies and can provide robust detection due to their multi-epitope recognition, which can be advantageous for identifying low-abundance targets or overcoming epitope masking sinobiological.comabcam.compatsnap.com. However, they can exhibit lot-to-lot variability and may cross-react with related structures abcam.comlumenlearning.com.

Monoclonal Antibodies: Monoclonal antibodies (mAbs) are generated through techniques such as hybridoma technology, where antibody-producing B cells from an immunized animal are fused with myeloma cells to create immortal cell lines that produce a single, highly specific antibody against a particular epitope abcam.com. Phage display and other B cell technologies are also employed for mAb development. The key advantage of mAbs is their exquisite specificity for a single epitope, leading to highly reproducible and precise detection abcam.com. Research efforts have focused on developing monoclonal antibodies specifically for detecting Galα1-3GalNAc glycan epitopes springernature.com. For instance, monoclonal antibodies have been developed that specifically detect related structures like Galα1-3Gal nih.gov, illustrating the principle of targeted glycan epitope recognition by mAbs.

| Antibody Type | Target Epitope(s) | Development Method/Notes | References |

| Polyclonal IgG | Galα1-3GalNAc | Developed via immunization and subsequent affinity purification; vaccination-induced IgG response shown to recognize these epitopes. | nih.govprosci-services.comsinobiological.com |

| Monoclonal Antibody (mAb) | Galα1-3GalNAc | Developed for specific detection of Galα1-3GalNAc glycan epitopes; general methods include hybridoma technology. | abcam.comspringernature.com |

| Anti-αGal Polyclonal | α-3Gal structure | Exhibits high specificity for the α-3Gal structure. | tcichemicals.com |

| Anti-αGal Monoclonal | α-Gal epitope | Developed for specific detection of the α-Gal epitope. | tcichemicals.com |

| mAb M24 | Galα1-3Gal | Specifically detects the Galα1-3Gal structure; demonstrates the principle of mAb specificity for glycan structures. | nih.gov |

Compound Name List:

Galα1,3GalNAc

Galα1-3GalNAc

Galα1-3Gal

Galα1-3Galβ1-4GlcNAc-R

Galα1→3GalNAc

Galα1→3GalNAcα1→Ser/Thr

Galβ1-3GalNAc

Galβ1-4GlcNAc

Galβ1-3GalNAc-PAA

Galα1-3GalNAc-PAA

Galα1-3Gal-PAA

LDNF-BSA

GalNAcβ1-4(Fucα1-3)GlcNAc-R

Biological Distribution and Functional Significance of Galα1,3galnac

Natural Occurrence of Galα1,3GalNAc in Mammalian and Other Biological Systems

O-linked glycans (O-glycans) are a diverse class of carbohydrate modifications attached to serine or threonine residues of proteins. While the most prevalent O-glycan core structure in mammals is the T-antigen (Galβ1-3GalNAc), the α-linked isomer, Galα1,3GalNAc, has also been identified. For instance, this specific linkage has been detected as a component of O-glycan structures in fetuin, a fetal protein found in serum, where it was characterized as part of an O-glycan core structure with a measured glycan unit (GU) value of 1.48 ludger.com. Although not explicitly defined as a "core 8" structure in the provided literature, its presence within the broader landscape of O-glycan biosynthesis highlights its occurrence in mammalian glycoproteins ludger.com.

The presence of Galα1,3GalNAc has been noted in specific biological contexts beyond general glycoprotein (B1211001) analysis. Notably, this glycan structure has been identified in the parasitic helminth Haemonchus contortus. In this context, the Galα1,3GalNAc epitope has been recognized by host antibodies, suggesting its potential role in host-pathogen recognition and immune responses vumc.nloup.com. While bovine colostrum is a rich source of various oligosaccharides, the specific identification of Galα1,3GalNAc in bovine colostrum was not directly confirmed in the provided search results; however, related structures like GalNAcα1-3Galβ1-4Glc were identified nih.gov.

Role in Cell-Cell Recognition and Adhesion Processes

Glycan structures are fundamental mediators of cell-cell recognition and adhesion, often through the interaction with specific glycan-binding proteins, such as lectins. While much research has focused on the role of the β-linked T-antigen in these processes, Galα1,3GalNAc has also been shown to be recognized by certain lectins. For example, the lectin MOA has demonstrated recognition of the Galα1,3GalNAc structure biorxiv.org. Lectins, by their nature, bind specific carbohydrate moieties, thereby facilitating cell-cell interactions, mediating immune responses, and influencing cellular processes. The specific binding of MOA to Galα1,3GalNAc indicates a potential role for this disaccharide in mediating recognition events, though its precise function in cell adhesion requires further elucidation.

Implications in Host-Pathogen Interactions

Microbial pathogens frequently utilize cell-surface glycans as targets for attachment and colonization, employing specialized adhesins. While specific microbial adhesins directly binding to Galα1,3GalNAc are not extensively detailed in the provided literature, the recognition of this glycan by lectins, such as MOA, suggests its potential as a target for microbial recognition mechanisms biorxiv.org. Lectins, whether of host or microbial origin, are key players in mediating these specific glycan-host interactions. The ability of microbial lectins to bind to host glycans is a critical step in the establishment of many infections.

The interaction of host and pathogen glycans can significantly influence the host's immune response. In the context of parasitic helminths like Haemonchus contortus, the presence of the Galα1,3GalNAc epitope has been associated with host immune recognition, where antibodies targeting this structure can confer protection vumc.nloup.com. This suggests that Galα1,3GalNAc can act as an immunogenic target for the host, potentially contributing to host defense mechanisms rather than serving as a direct immune evasion strategy for the pathogen. However, the broader field of host-pathogen glycan interactions involves pathogens mimicking host molecules to evade immune detection or subverting host glycan-binding proteins for their own advantage nsf.govfrontiersin.orgimmunology.orgcaister.com. While direct evidence for Galα1,3GalNAc being used by pathogens for immune evasion is limited in the provided snippets, its recognition by host immune components highlights its role in the complex interplay between host and pathogen.

Data Table: Key Findings for Galα1,3GalNAc

| Glycan Structure | Biological Context/Source | Associated Function/Interaction | Reference Snippet |

| Galα1-3GalNAc | Fetuin (mammalian glycoprotein) | Component of O-glycan structure (at GU 1.48) | ludger.com |

| Galα1-3GalNAc | Haemonchus contortus (helminth) | Recognized by host antibodies; potential target for host defense | vumc.nl, oup.com |

| Galα1,3GalNAc | Unspecified (recognized by MOA lectin) | Recognized by MOA lectin (glycan-binding protein) | biorxiv.org |

Evolutionary Perspectives of Alpha 1,3 Galnac Linkages

Comparative Glycomics of Galα1,3GalNAc Across Species

Comparative glycomic studies reveal a diverse distribution of the Galα1,3GalNAc epitope across different species. While this glycan is a significant component of the cell surfaces in many non-primate mammals, its expression is notably absent in Old World primates, including humans. nih.gov For instance, glycolipid analysis of kidney tissues from various mammals like sheep, pigs, rabbits, and cows shows the presence of Galα1,3Galβ1,4GlcNAc-R structures. nih.gov However, similar analyses in rats did not detect these neutral glycolipids, although the α-gal epitope is found on some rat cells. nih.gov

Invertebrates also exhibit a complex and varied glycan profile. For example, homologs of the enzymes that initiate the synthesis of the most common O-glycans in vertebrates have been identified throughout the animal kingdom. nih.gov Specific glycan structures, such as the Core 1 Galβ1–3GalNAc found in vertebrates, are also present in insects, where they contribute to a protective mucin-like layer in the gut. nih.gov However, the broader distribution and functional significance of the Galα1,3GalNAc linkage in invertebrates remain an area of active research.

The following interactive table summarizes the known distribution of related α-Gal epitopes, which provides context for the evolutionary landscape of Galα1,3GalNAc.

| Species Category | Presence of α-Gal Epitope (Galα1-3Galβ1-4GlcNAc-R) | Key Glycosyltransferase Gene |

| Non-primate mammals (e.g., pigs, sheep, cows) | Abundant | GGTA1 (active) |

| New World monkeys | Present | GGTA1 (active) |

| Old World monkeys, Apes, and Humans | Absent | GGTA1 (pseudogene) |

| Birds, Reptiles, Amphibians | Varied presence | Orthologs of α1,3GT genes |

| Invertebrates | Varied and complex glycan profiles | Diverse glycosyltransferase families |

This table illustrates the general distribution of the α-Gal epitope, a related and well-studied glycan, which helps to understand the evolutionary context of α-galactosyl linkages.

Evolutionary Trajectories of Glycosyltransferase Genes Related to Galα1,3GalNAc Synthesis

The synthesis of the Galα1,3GalNAc linkage is catalyzed by specific glycosyltransferases. The evolutionary history of the genes encoding these enzymes is crucial to understanding the distribution of this glycan. The α1,3-galactosyltransferase (α1,3GT) gene family, which includes GGTA1, is responsible for synthesizing the α-gal epitope (Galα1-3Galβ1-4GlcNAc-R). frontiersin.org Phylogenetic analyses indicate that the genes for ABO, GBGT1, A3GALT2, and GGTA1 are evolutionarily related. researchgate.net

A significant event in primate evolution was the inactivation of the GGTA1 gene in the ancestors of Old World monkeys, apes, and humans approximately 20-30 million years ago. frontiersin.org This inactivation was the result of frameshift mutations that rendered the gene a non-functional pseudogene. frontiersin.org Consequently, these species lost the ability to synthesize the α-gal epitope, leading to the production of natural antibodies (anti-Gal) against it. frontiersin.org

In contrast, the ABO gene system, which is responsible for the A and B blood group antigens, has been maintained for tens of millions of years in primate evolution. nih.gov The A allele of the ABO gene encodes an α-1,3-N-acetylgalactosaminyltransferase that adds a GalNAc residue to a precursor H antigen. wikipedia.orgnih.gov The B allele encodes an α-1,3-galactosyltransferase that adds a galactose residue. wikipedia.org The close relationship and similar enzymatic reactions of these glycosyltransferases suggest they arose from gene duplication and subsequent divergence. researchgate.net The genes for these related glycosyltransferases are all located on chromosome 9q34 in humans, further supporting the hypothesis of a common evolutionary origin. researchgate.net

Hypothesis on Selective Pressures Shaping Glycan Distribution

Several hypotheses have been proposed to explain the selective pressures that led to the inactivation of the α1,3GT gene and the subsequent absence of the α-Gal epitope in Old World primates. One prominent hypothesis suggests that this evolutionary event conferred a survival advantage against pathogens that used the α-Gal epitope as a receptor for entry into host cells. nih.gov For example, the enterotoxin A of Clostridium difficile uses the α-gal epitope as its primary ligand on intestinal cells. nih.gov An endemic infection with a pathogen that utilized this glycan could have exerted strong selective pressure, favoring individuals who lacked the epitope and were therefore resistant. nih.gov

The geographical separation of Old and New World primates is consistent with this hypothesis, as the selective pressure from an endemic infectious agent in the Old World would not have affected primate populations in the Americas or Madagascar. nih.gov The decline in the number and variety of ape species around 20 million years ago, coinciding with the estimated time of GGTA1 inactivation, has been suggested as potential, though indirect, evidence of such a strong selective event. nih.gov

Another hypothesis posits that the evolution of the immune system played a role. The loss of the α-Gal epitope and the subsequent development of anti-Gal antibodies may have provided a novel defense mechanism against pathogens that displayed α-Gal-like structures on their surfaces. This would have created an immunological barrier against a range of potential infectious agents. The interplay between host glycan expression and pathogen evolution continues to be a significant driver of glycan diversity.

Glycoengineering and Synthetic Applications of Galα1,3galnac

Chemo-Enzymatic Synthesis of Galα1,3GalNAc and Related Oligosaccharides

Chemo-enzymatic synthesis leverages the specificity of enzymes for stereoselective glycosylation, combined with the versatility of chemical methods for creating precursor molecules and installing functionalities. This hybrid approach circumvents many challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations.

A key advantage of these systems is the use of glycosyltransferases, which are highly specific in forming the correct glycosidic linkage. google.com For the synthesis of a trisaccharide such as Galα(1→3)Galβ(1→4)GlcNAc, a multi-enzyme system might consist of a β-1,4-galactosyltransferase and an α-1,3-galactosyltransferase. researchgate.net The process can be initiated with a suitable acceptor, like a GlcNAc derivative, and the respective sugar donors. The enzymes then catalyze the sequential addition of galactose moieties with precise stereochemistry. google.comresearchgate.net

| Enzyme | Function in Cascade | Donor Substrate | Acceptor Substrate |

| β-1,4-Galactosyltransferase | Adds galactose in a β1-4 linkage | UDP-Galactose | N-Acetylglucosamine (GlcNAc) |

| α-1,3-Galactosyltransferase | Adds galactose in an α1-3 linkage | UDP-Galactose | Galβ1-4GlcNAc |

| Sucrose Synthase | Regenerates UDP-Galactose | Sucrose, UDP | UDP-Glucose |

| UDP-Glucose-4-Epimerase | Converts UDP-Glucose to UDP-Galactose | UDP-Glucose | N/A |

A significant economic and practical challenge in enzymatic glycan synthesis is the high cost of nucleotide sugar donors, such as UDP-galactose (UDP-Gal). nih.govnih.gov Furthermore, the accumulation of nucleotide by-products (e.g., UDP) can inhibit the activity of glycosyltransferases. nih.gov To address these issues, in situ regeneration systems for nucleotide sugars are often integrated into the multi-enzyme cascades. nih.govnih.gov

Genetic Glycoengineering Approaches to Modulate Galα1,3GalNAc Expression

Genetic glycoengineering involves the targeted modification of genes within a cell's glycosylation machinery to alter the structures of glycans produced on its surface or on recombinant proteins. utoronto.ca This powerful technique allows for the controlled expression or elimination of specific glycan epitopes like Galα1,3GalNAc, facilitating detailed studies of their functions.

The expression of the Galα1,3GalNAc epitope is directly controlled by the activity of specific glycosyltransferases. By introducing the gene for an α1,3-galactosyltransferase into a cell line that normally does not produce this enzyme, it is possible to induce the synthesis of α-gal epitopes on the cell surface. oup.comnih.gov For example, Chinese hamster ovary (CHO) cells, a common platform for producing therapeutic proteins, can be engineered to express α1,3-galactosyltransferase, leading to the production of glycoproteins decorated with the Galα1,3Gal epitope. oup.com

Conversely, knocking down or modifying the expression of endogenous glycosyltransferases can also be used to tailor glycan profiles. nih.gov Overexpression of multiple glycosyltransferase genes can be used to overcome bottlenecks in the natural glycosylation pathway, leading to more complete and homogenous glycan structures on recombinant proteins. nih.gov These manipulations are crucial for producing therapeutic antibodies with optimized efficacy and for studying the impact of specific glycan structures on protein function. nih.gov

| Genetic Manipulation | Cell Line Example | Objective | Outcome |

| Transfection with α1,3GT cDNA | Chinese Hamster Ovary (CHO) | Induce αGal epitope expression | Production of recombinant proteins with αGal epitopes. oup.com |

| Overexpression of B4GalT1 | Chinese Hamster Ovary (CHO) | Increase galactosylation | Antibodies with >80% galactosylated N-glycans. nih.gov |

| Combinatorial Overexpression (B4GalT1, ST6Gal1) | Chinese Hamster Ovary (CHO) | Increase sialylation | Antibodies with >70% sialylated N-glycans. nih.gov |

| Gene Knockout (e.g., MGAT1) | Human Embryonic Kidney (HEK293F) | Modify major glycosylation pathways | Altered glycan profiles on cells and extracellular vesicles. dtu.dk |

Gene knockout models, particularly those involving the α1,3-galactosyltransferase (α1,3GT) gene, have been instrumental in understanding the immunological significance of the Galα1,3Gal epitope, a structure closely related to Galα1,3GalNAc. The creation of α1,3GT knockout (GTKO) pigs was a landmark achievement in the field of xenotransplantation. nih.govnih.gov These animals lack the α-Gal epitope, which is the primary antigen responsible for hyperacute rejection of pig organs transplanted into humans. nih.govharvard.edu

Studies using cells and organs from GTKO pigs have confirmed that the absence of the α-Gal epitope significantly reduces antibody-mediated rejection. harvard.eduhoustonmethodist.org However, these models have also revealed new challenges, such as the unmasking of other xenoantigens, like N-glycolylneuraminic acid (Neu5Gc). nih.govhoustonmethodist.org The functional consequences of eliminating α1,3GT extend beyond simply removing an antigen; it alters the landscape of the cell surface glycome, exposing underlying N-acetyllactosamine structures that can be recognized by other antibodies. nih.gov These findings underscore the complexity of the glycosylation pathway and the importance of continued research into glycosyltransferases for the success of xenotransplantation. nih.gov

Development of Synthetic Glycoconjugates Incorporating Galα1,3GalNAc

Synthetic glycoconjugates are molecules in which a carbohydrate moiety, such as Galα1,3GalNAc, is covalently linked to another molecule, typically a protein or a lipid. These constructs are invaluable tools for immunological research, diagnostics, and the development of vaccines.

By attaching the Galα1,3GalNAc epitope to a carrier protein like bovine serum albumin (BSA), researchers can create neoglycoproteins. nih.gov These synthetic antigens can be used to immunize animals, such as α1,3GT-knockout mice, to elicit a specific antibody response. nih.gov The resulting antibodies can then be used to detect the presence of the epitope in biological samples or to study its role in disease processes like Chagas disease. nih.gov

The design of these glycoconjugates often includes a spacer arm between the glycan and the carrier molecule to improve the accessibility of the carbohydrate for antibody binding. nih.gov The development of fully synthetic, well-defined glycoconjugates, where both the antigen and an adjuvant are precisely linked, represents a "self-adjuvanting" approach to vaccine design, aiming for a more focused and potent immune response. nih.gov These synthetic strategies provide precise control over the structure and composition of the final molecule, which is crucial for understanding structure-function relationships in immunology. nih.gov

Glycan Antigens for Immunological Research (e.g., hapten design)

The disaccharide Galα1,3GalNAc has been identified as a significant glycan antigen, particularly in the context of immunological research related to parasitic helminths. Its unique structure serves as an epitope, a specific target for the host's immune system.

Research has shown that Galα1,3GalNAc is an epitope found on the parasitic helminth Haemonchus contortus. nih.govoup.com This discovery has spurred investigations into its potential as a component for vaccine development. In one study, the screening of serum from lambs vaccinated against H. contortus using a glycan microarray revealed that the vaccination induced a notable IgG antibody response specifically against the Galα1,3GalNAc motif. nih.govuni-saarland.de This finding underscores the immunogenicity of this disaccharide and its relevance as a target for protective immune responses.

The synthesis of Galα1,3GalNAc-containing structures is crucial for their application in immunological studies and hapten design. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. Synthetic haptens containing the Galα1,3GalNAc epitope can be conjugated to carrier proteins to create immunogens for antibody production or for use in immunoassays to detect specific antibodies.

Chemo-enzymatic methods have been developed for the synthesis of complex glycans containing the Galα1,3GalNAc epitope. nih.gov One such procedure involves the synthesis of a Galα1-3GalNAcβ1-4GlcNAcβ-R moiety (Gal-LDN). nih.gov This process utilizes a recombinant β1,4-N-acetylgalactosaminyltransferase from Caenorhabditis elegans to create a GalNAcβ1-4GlcNAcβ-R (LDN-R) intermediate. nih.gov Subsequently, bovine α1,3-galactosyltransferase is used to add the terminal galactose in an α1,3 linkage to the GalNAc residue, forming the desired Galα1,3GalNAc epitope. nih.gov While the bovine enzyme can facilitate this conversion, it is noted that no recombinant α1,3-galactosyltransferase that specifically acts on a terminal βGalNAc has been described, leading to a partial conversion in this method. nih.gov The synthesis of the free disaccharide Galα1-3GalNAc has also been reported, providing the foundational structure for more complex applications. researchgate.net

These synthetic approaches are fundamental to creating the necessary tools for immunological research, allowing for the detailed study of antibody-antigen interactions and the development of potential vaccines or diagnostic reagents targeting pathogens that display this specific glycan antigen.

Design of Glyco-Mimetic Compounds for Biological Probes

Glyco-mimetic compounds that replicate the structure of Galα1,3GalNAc are valuable tools in glycobiology, serving as biological probes to investigate and manipulate biological systems. The design of these probes often involves the chemical synthesis of the core disaccharide with a functionalized linker or tether, allowing for its conjugation to other molecules such as fluorescent dyes, biotin, or carrier proteins.

The synthesis of Galα1,3GalNAc derivatives for use as probes has been described in the literature. For instance, a chemo-enzymatic strategy has been employed to produce a Galα1-3GalNAcβ1-4GlcNAcβ-R structure where the reducing end (R) is a fluorescent hydrophobic aglycon, 2,6-diaminopyridine (B39239) (DAP). nih.gov This creates a fluorescently labeled glycan that can be used to study the interactions of the Galα1,3GalNAc epitope with its binding partners, such as lectins or antibodies, in various biological assays.

The specificity of lectin binding to Galα1,3GalNAc highlights another application for its glyco-mimetics. The lectin from the mushroom Marasmius oreades (MOA) has been shown to recognize the Galα1,3GalNAc structure. nih.govacs.org Therefore, synthetic probes containing this disaccharide can be used to characterize the binding specificity of MOA and other lectins, or to detect their presence in biological samples.

Furthermore, the potential of Galα1,3GalNAc as a targeting moiety is being explored in the development of therapeutic conjugates. A patent application describes the use of alpha-D-galacto-hexopyranosyl-(1->3)-2-acetamido-2-deoxy-D-galacto-hexopyranose (Gal-alpha 1,3-GalNAc) as a suitable carbohydrate targeting moiety in antibody-drug conjugates (ADCs). cam.ac.ukgoogle.com In this context, the glycan acts as a homing device, directing the ADC to specific cells or tissues that express receptors capable of binding to this particular sugar structure. This application demonstrates the design of a glyco-mimetic compound as a probe for targeted drug delivery.

Below is a table summarizing research findings related to the application of Galα1,3GalNAc.

| Research Area | Finding | Reference(s) |

| Immunological Research | The Galα1,3GalNAc epitope is found on the parasitic helminth Haemonchus contortus. | nih.govoup.com |

| Vaccination of lambs against H. contortus induces an IgG antibody response to Galα1,3GalNAc. | nih.govuni-saarland.de | |

| Synthetic Chemistry | Chemo-enzymatic synthesis of a Galα1-3GalNAcβ1-4GlcNAcβ-R moiety (Gal-LDN) has been developed using recombinant and bovine glycosyltransferases. | nih.gov |

| The free disaccharide Galα1-3GalNAc has been chemically synthesized. | researchgate.net | |

| Biological Probes | Galα1,3GalNAc can be synthesized with a fluorescent aglycon (2,6-diaminopyridine) to create a biological probe. | nih.gov |

| The lectin from Marasmius oreades (MOA) recognizes the Galα1,3GalNAc structure. | nih.govacs.org | |

| Therapeutic Applications | Galα1,3GalNAc is proposed as a carbohydrate targeting moiety for use in antibody-drug conjugates. | cam.ac.ukgoogle.com |

Advanced Research Methodologies and Future Directions

Systems Glycobiology Approaches for Comprehensive Analysis

Systems glycobiology offers a holistic approach to understanding the roles of glycans, including Galα1,3GalNAc, by integrating experimental data with computational modeling to simulate and predict the behavior of complex glycosylation networks. researchgate.net This approach moves beyond the study of individual components to analyze the entire glycome and its interactions with other cellular systems.

A key aspect of systems glycobiology is the development of mathematical models that describe the biosynthesis of N-glycans and other glycoconjugates. plos.org These models can simulate the flow of substrates through the glycosylation pathways in the Golgi apparatus, taking into account the concentrations of enzymes and substrates. plos.org By altering variables within the model, researchers can predict how changes in enzyme activity or substrate availability will affect the final distribution of glycan structures, including those containing the Galα1,3GalNAc motif. plos.org

The Systems Glycobiology Consortium (SysGlyco) is a key initiative in this field, aiming to create an open platform for this type of research. sysglyco.org The consortium is developing databases of comprehensive datasets, including glycomics, genomics, and transcriptomics data, as well as kinetic parameters of glycosylation enzymes. sysglyco.org They are also creating a repository of models for simulating glycan-related metabolic and signaling pathways, along with software tools to make these simulations accessible to a broader range of researchers. sysglyco.org

Interactive Data Table: Key Resources in Systems Glycobiology

| Resource Type | Description | Relevance to Galα1,3GalNAc Research |

| Databases | Repositories of glycomics, genomics, transcriptomics, and kinetic data. | Provides foundational data on the expression of glycosyltransferases and the prevalence of Galα1,3GalNAc-containing structures in different tissues and organisms. |

| Simulation Models | Mathematical representations of glycosylation pathways. | Allows for in silico experiments to predict how perturbations in the glycosylation machinery affect the synthesis of Galα1,3GalNAc. |

| Software Tools | Platforms for building and running simulation models. | Enables researchers to create custom models to investigate specific questions related to Galα1,3GalNAc biosynthesis and function. |

Integration of Omics Data in Galα1,3GalNAc Research

The comprehensive study of Galα1,3GalNAc necessitates the integration of multiple "omics" datasets to build a complete picture of its biological context. nih.gov This multi-omics approach combines genomics, proteomics, and metabolomics to link the genetic blueprint for glycosylation with the functional protein machinery and the resulting metabolic landscape. isaaa.orgnih.gov

Genomics provides the foundational information on the genes encoding the glycosyltransferases responsible for synthesizing the Galα1,3GalNAc linkage. isaaa.org By analyzing genomic data, researchers can identify genetic variations that may influence the expression or activity of these enzymes, potentially affecting the abundance of Galα1,3GalNAc.

Proteomics allows for the identification and quantification of glycosyltransferases and other proteins that interact with Galα1,3GalNAc-containing glycoconjugates. nih.gov This can reveal the cellular machinery involved in its synthesis and recognition. Proteomic analyses can also identify the specific glycoproteins that are modified with Galα1,3GalNAc.

Metabolomics profiles the complete set of small molecules in a biological sample, including the sugar donors required for glycosylation. isaaa.org By integrating metabolomic data, researchers can understand how the availability of these precursors influences the synthesis of Galα1,3GalNAc.

Integrating these different omics layers can reveal complex relationships that would be missed by studying each in isolation. nih.gov For example, a genomic study might identify a mutation in a glycosyltransferase gene, a proteomic study could confirm that this leads to a decrease in the corresponding enzyme, and a metabolomic study could show a subsequent reduction in Galα1,3GalNAc-containing structures. Network analysis of combined proteomics and metabolomics data can provide insights into the functional modulation of metabolic pathways related to the synthesis of this disaccharide. frontiersin.org

Computational Glycoscience for Structure-Function Prediction

Computational glycoscience provides powerful tools for investigating the three-dimensional structures of glycans and their interactions with proteins, offering insights that can be difficult to obtain through experimental methods alone. nih.gov Molecular dynamics (MD) simulations are a cornerstone of this approach, allowing researchers to model the dynamic behavior of molecules like Galα1,3GalNAc in solution and when bound to proteins. nih.gov

MD simulations can be used to predict the preferred conformations of Galα1,3GalNAc and to understand how it interacts with its surrounding environment, such as water molecules. nih.govresearchgate.net These simulations can reveal details about intramolecular and intermolecular hydrogen bonds that stabilize the structure of the disaccharide and its complexes with other molecules. nih.gov For example, simulations have been used to characterize the hydration patterns of related disaccharides, providing insights into their hydrophilic properties. nih.govresearchgate.net

When studying the interaction of Galα1,3GalNAc with proteins, computational methods can predict the binding modes and affinities. nih.gov Virtual ligand screening can be employed to dock the disaccharide into the binding sites of various proteins to identify potential interaction partners. nih.gov These computational predictions can then guide experimental studies to validate the interactions. Furthermore, MD simulations of glycan-protein complexes can provide a detailed understanding of the dynamic nature of these interactions, including the role of flexibility in both the glycan and the protein. nih.gov

Development of Novel Biosynthetic Pathways for Galα1,3GalNAc

The synthesis of specific glycan structures like Galα1,3GalNAc for research and therapeutic applications can be challenging. Chemoenzymatic synthesis offers a powerful approach to overcome these challenges by combining the precision of enzymatic reactions with the versatility of chemical synthesis. researchgate.netnih.govrsc.orgnih.gov This strategy allows for the construction of complex glycans with high purity and yield.

In a typical chemoenzymatic approach, a core glycan structure is synthesized chemically and then extended using specific glycosyltransferases. For example, a multi-enzyme system can be used to synthesize the related α-Gal trisaccharide, Galα(1→3)Galβ(1→4)GlcNAc. researchgate.net Such systems can involve multiple enzymes, including glycosyltransferases and enzymes for regenerating the necessary sugar donors, like UDP-Gal. researchgate.net

Researchers are also exploring the development of novel artificial biosynthetic pathways in microbial systems to produce valuable glycans. This involves engineering microorganisms to express the required glycosyltransferases and other enzymes. By providing the engineered cells with simple starting materials, they can be turned into cellular factories for producing specific glycan structures. This approach has the potential to be a cost-effective and scalable method for producing Galα1,3GalNAc and other complex carbohydrates.

Interactive Data Table: Approaches to Novel Biosynthesis of Galα1,3GalNAc

| Method | Description | Advantages |

| Chemoenzymatic Synthesis | Combination of chemical synthesis for the core structure and enzymatic reactions for specific linkages. | High specificity and yield, allows for the creation of well-defined structures. |

| Multi-Enzyme Systems | One-pot reactions using multiple enzymes to build the glycan and regenerate sugar donors. | Efficient and can simplify the overall synthesis process. |

| Metabolic Engineering | Engineering microorganisms to produce the desired glycan structure. | Potentially scalable and cost-effective for large-scale production. |

Unanswered Questions and Emerging Research Frontiers for Galα1,3GalNAc

Despite the advancements in our understanding of Galα1,3GalNAc, many questions remain unanswered, and new research frontiers are continually emerging.

One of the fundamental unanswered questions is the full range of biological functions of the α-gal epitope (Galα1-3Galβ1-4GlcNAc-R), a closely related structure. nih.gov While its role in xenotransplantation rejection is well-established, its native function in the organisms that produce it is still not fully understood. nih.gov The evolutionary reasons for the inactivation of the α1,3-galactosyltransferase (α1,3GT) gene in Old World primates, leading to the absence of this epitope, also remain a topic of investigation. nih.gov It is hypothesized that this evolutionary event may have been driven by selective pressure from pathogens. nih.gov

Emerging research is focused on harnessing the immunological properties of related alpha-gal epitopes for therapeutic purposes. frontiersin.orgnih.gov One promising area is the development of "α-gal therapies" for cancer and infectious diseases. nih.gov By introducing α-gal epitopes onto tumor cells or viral vaccines, it may be possible to target them for enhanced recognition and clearance by the immune system in humans, who naturally produce anti-Gal antibodies. frontiersin.orgnih.gov

Future research will likely focus on:

Detailed functional characterization: Elucidating the precise roles of Galα1,3GalNAc-containing glycoconjugates in cell signaling, adhesion, and immunity.

Therapeutic applications: Exploring the potential of modifying cells and biologics with Galα1,3GalNAc and related structures to enhance their therapeutic efficacy.

Advanced analytical techniques: Developing more sensitive and high-throughput methods for the detection and characterization of Galα1,3GalNAc in complex biological samples.

The continued development of advanced research methodologies will be crucial for addressing these unanswered questions and opening up new avenues for the application of our knowledge about this important disaccharide.

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect and quantify Gal-α1,3-GalNAc in biological samples?

- Methodological Answer: ELISA-based assays using synthetic Gal-α1,3-GalNAc conjugated to proteins (e.g., bovine serum albumin) are standard for detecting anti-Gal antibodies in human serum . Mass spectrometry (MS) techniques, such as 2D UV-MS fingerprinting, enable structural identification and differentiation of Gal-α1,3-GalNAc isomers from related glycans (e.g., β-Gal-1,4-GlcNAc) by analyzing non-covalent complexes with amino acids like L-tyrosine . For glycan localization, immunohistochemistry with antibodies specific to core O-glycan structures (e.g., MUC1 antibodies like VU-1101 or SM3) is recommended, though validation is critical due to epitope sensitivity to glycan branching .

Q. How can researchers distinguish Gal-α1,3-GalNAc from structurally similar glycans like Gal-β1,3-GalNAc?

- Methodological Answer: Combinatorial receptor libraries, such as bis-boroxole-based systems, can selectively bind Gal-α1,3-GalNAc via hydrogen bonding and hydrophobic interactions. These receptors achieve specificity by screening spacer groups (e.g., amino acid residues) and capping moieties (e.g., carboxylic acids) to optimize structural discrimination . Enzymatic assays using α1,3-galactosyltransferase (α1,3GT) or competing enzymes like α1,2-fucosyltransferase (α1,2FT) can also confirm linkage specificity, as α1,2FT reduces Gal-α1,3-GalNAc levels by prioritizing N-acetyllactosamine (N-lac) utilization .

Advanced Research Questions

Q. What experimental strategies can reduce Gal-α1,3-GalNAc expression in transgenic models to study its role in immune rejection?

- Methodological Answer: Transgenic overexpression of α1,2FT in pigs or mice competes with α1,3GT for N-lac substrates, shifting glycan synthesis toward H-antigen (Fucα1,2Galβ-) and reducing Gal-α1,3-GalNAc levels. This approach requires CRISPR/Cas9-mediated knock-in of α1,2FT genes and validation via flow cytometry using xenoreactive antibodies . Complement-mediated lysis assays further assess functional outcomes of glycan reduction in endothelial cells .

Q. How can researchers resolve contradictions in data on Gal-α1,3-GalNAc’s immunogenicity across different model systems?

- Methodological Answer: Contradictions often arise from species-specific antibody repertoires or glycan presentation differences. To address this:

- Cross-validation: Use orthogonal methods (e.g., ELISA, surface plasmon resonance) to confirm antibody binding affinities in human vs. non-primate sera .

- Structural analysis: Compare glycan conformations via X-ray crystallography or NMR to identify steric or electronic factors influencing antibody recognition .

- In vivo models: Test hypotheses in humanized mouse models grafted with porcine tissues to evaluate clinical relevance .

Q. What are the challenges in designing inhibitors to block Gal-α1,3-GalNAc-antibody interactions, and how can they be overcome?

- Methodological Answer: Phage display libraries enable high-throughput screening of peptide inhibitors that mimic Gal-α1,3-GalNAc’s epitope. Key steps include:

- Library construction: Use diverse peptide libraries (e.g., 7-mer or 12-mer) with randomized residues to maximize epitope coverage .

- Affinity maturation: Iterative rounds of biopanning against immobilized anti-Gal antibodies improve binding specificity.

- Functional validation: Test inhibitors in ex vivo models of hyperacute rejection (e.g., human serum incubation with porcine cells) to quantify complement activation suppression .

Methodological Best Practices

Q. How should researchers validate antibodies used in Gal-α1,3-GalNAc studies to ensure reproducibility?

- Methodological Answer:

- Epitope mapping: Confirm antibody specificity using glycan microarrays or knockout cell lines lacking α1,3GT .

- Cross-reactivity screening: Test against structurally related glycans (e.g., Gal-α1,4-Gal) to rule off-target binding .

- Standardization: Use reference materials (e.g., synthetic Gal-α1,3-GalNAc-BSA conjugates) for inter-laboratory calibration .

Q. What computational tools aid in predicting Gal-α1,3-GalNAc’s role in protein-glycan interactions?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) model interactions between Gal-α1,3-GalNAc and lectins/antibodies. Parameters to optimize include:

- Force fields: Use GLYCAM06 for accurate carbohydrate torsion angles.

- Binding site flexibility: Incorporate side-chain rotamer sampling for receptor residues (e.g., glycine at position 266 in Forssman synthetase) critical for donor specificity .

Data Presentation Guidelines

Q. How should researchers report glycan quantification data to meet journal standards?

- Methodological Answer: Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Experimental details: Describe MS ionization settings (e.g., ESI voltage, collision energy) and ELISA protocols (e.g., blocking buffers, dilution factors) .

- Supporting information: Deposit raw MS spectra, receptor library sequences, and inhibitor peptide alignments in supplementary files .

- Data interpretation: Avoid redundant descriptions of figures; focus on statistical significance (e.g., ANOVA for transgenic vs. wild-type glycan levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.